molecular formula C12H22N2O2 B1404944 5-Boc-5-azaspiro[2.4]heptane-1-methamine CAS No. 1330764-37-8

5-Boc-5-azaspiro[2.4]heptane-1-methamine

Cat. No.: B1404944
CAS No.: 1330764-37-8
M. Wt: 226.32 g/mol
InChI Key: LWGUJVHTMSGIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Boc-5-azaspiro[2.4]heptane-1-methamine is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-5-azaspiro[2.4]heptane-1-methamine typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the Boc protecting group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection step.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Boc-5-azaspiro[2.4]heptane-1-methamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

5-Boc-5-azaspiro[2.4]heptane-1-methamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Boc-5-azaspiro[2.4]heptane-1-methamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cbz-5-azaspiro[2.4]heptane-1-methanol
  • 2-Oxa-6-azaspiro[3.3]heptane
  • (S)-7-tert-Butoxycarbonylamino-5-azaspiro[2.4]heptane

Uniqueness

5-Boc-5-azaspiro[2.4]heptane-1-methamine is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination of features makes it particularly useful in organic synthesis and as an intermediate in the preparation of more complex molecules.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-12(8-14)6-9(12)7-13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUJVHTMSGIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Boc-5-azaspiro[2.4]heptane-1-methamine
Reactant of Route 2
5-Boc-5-azaspiro[2.4]heptane-1-methamine
Reactant of Route 3
5-Boc-5-azaspiro[2.4]heptane-1-methamine
Reactant of Route 4
5-Boc-5-azaspiro[2.4]heptane-1-methamine
Reactant of Route 5
5-Boc-5-azaspiro[2.4]heptane-1-methamine
Reactant of Route 6
5-Boc-5-azaspiro[2.4]heptane-1-methamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.